4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine
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Overview
Description
4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine is an organic compound that features a thiazole ring substituted with an aminophenyl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine typically involves the reaction of 3-nitroaniline with thioamide under acidic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a strong acid like hydrochloric acid and a reducing agent such as iron powder or tin chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with a benzonitrile group instead of a thiazole ring.
4-(3-Aminophenyl)thiazole: Lacks the N,N-dimethyl substitution.
4-(3-Aminophenyl)-N-methylthiazol-2-amine: Contains only one methyl group on the nitrogen atom.
Uniqueness
4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N,N-dimethyl groups may enhance its stability and solubility compared to similar compounds.
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
4-(3-aminophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-14(2)11-13-10(7-15-11)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
InChI Key |
VKGZYDJATLBKEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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